5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine
Overview
Description
5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine is a halogenated heterocyclic compound with the molecular formula C7H4ClIN2 and a molecular weight of 278.48 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that the compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is suggested that the 5-position of 1h-pyrrolo[2,3-b]pyridine is close to a certain target (g485), and a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of 1h-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with g485 to improve the activity .
Result of Action
It is used for proteomics research , suggesting that it may have effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine typically involves halogenation reactions. One common method is the iodination of 5-chloro-1H-pyrrolo[2,3-B]pyridine using iodine and a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
large-scale synthesis would likely involve similar halogenation reactions with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.
Electrophilic Substitution: Reagents like bromine or chlorine can be used under acidic conditions to introduce additional halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-4-iodo-1H-pyrrolo[2,3-B]pyridine .
Scientific Research Applications
5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including kinase inhibitors and antiviral agents.
Biological Research: The compound is used in studies involving cell signaling pathways and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine: Similar in structure but with the iodine atom at a different position.
4-Chloro-5-iodo-1H-pyrrolo[2,3-B]pyridine: Another isomer with the chlorine and iodine atoms swapped.
Uniqueness
5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine is unique due to its specific halogenation pattern, which can influence its reactivity and biological activity compared to other isomers .
Properties
IUPAC Name |
5-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGCYVPPTNYVKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649809 | |
Record name | 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020056-77-2 | |
Record name | 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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